Propan-2-yl 4-chlorobenzoate

Descripción general

Descripción

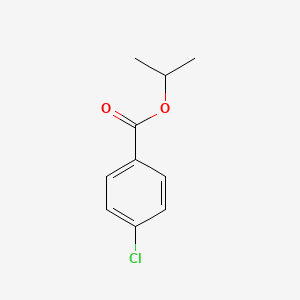

Propan-2-yl 4-chlorobenzoate, also known as isopropyl 4-chlorobenzoate, is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a benzoate ester derived from 4-chlorobenzoic acid and isopropanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl 4-chlorobenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-chlorobenzoic acid and isopropanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the reagent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-chlorobenzoic acid and isopropanol.

Reduction: 4-chlorobenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Propan-2-yl 4-chlorobenzoate has diverse applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound is used in the development of new drugs and as a reference standard in analytical studies.

Material Science: It is utilized in the preparation of specialized materials with unique properties.

Mecanismo De Acción

The mechanism of action of propan-2-yl 4-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Isopropyl benzoate: Similar ester structure but lacks the chlorine substituent.

Methyl 4-chlorobenzoate: Similar structure but with a methyl group instead of an isopropyl group.

Ethyl 4-chlorobenzoate: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

Propan-2-yl 4-chlorobenzoate is unique due to the presence of both the isopropyl ester and the chlorine substituent on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Actividad Biológica

Propan-2-yl 4-chlorobenzoate, also known as isopropyl 4-chlorobenzoate, is an organic compound with the molecular formula C10H11ClO2. This compound has garnered interest in various fields, particularly in biological research due to its potential applications and effects on living organisms. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- CAS Number : 22913-11-7

The biological activity of this compound is primarily attributed to its structural components, particularly the chlorobenzoate moiety. While specific pathways influenced by this compound are still under investigation, it is known to interact with various biochemical pathways that may affect cellular processes.

Potential Biochemical Pathways:

- Signal Transduction : It may modulate signaling pathways involved in immune responses.

- Gene Expression Modulation : The compound has been implicated in altering the expression of genes related to defense mechanisms in plants.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, the chlorinated benzoic acid derivatives have shown efficacy against various pathogens. In a study involving Arabidopsis, derivatives of chlorobenzoic acid were found to enhance pathogen-induced cell death, suggesting a role in plant immunity .

| Compound | Activity Level | Pathogen Tested |

|---|---|---|

| 4-Chlorobenzoic Acid | Moderate | Pseudomonas syringae |

| 3,4-Dichlorobenzoic Acid | High | Hyaloperonospora parasitica |

Plant Immune Response

This compound may act as an immune potentiator in plants. Similar compounds have been shown to induce the expression of pathogenesis-related genes and enhance resistance against both virulent and avirulent strains of pathogens .

Study on Immune Priming

A study published in Plant Physiology explored the immune priming effects of chlorinated benzoic acids, including 4-chlorobenzoic acid derived from this compound. The study revealed that treatment with these compounds led to significant transcriptional changes in defense-related genes, enhancing the plant's resistance to subsequent infections .

Biodegradation Studies

Another relevant area of research involves the biodegradation of chlorinated compounds. While not exclusively focused on this compound, studies indicate that microbial communities can degrade such compounds effectively, which is crucial for understanding their environmental impact and potential toxicity .

Propiedades

IUPAC Name |

propan-2-yl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLPFZRDHTWKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335213 | |

| Record name | propan-2-yl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-11-7 | |

| Record name | propan-2-yl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.